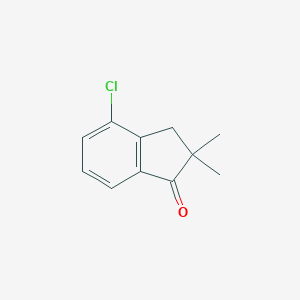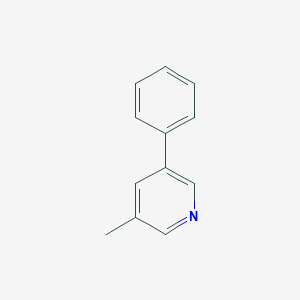
3-Methyl-5-phenylpyridine
描述
3-Methyl-5-phenylpyridine is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, characterized by a methyl group at the third position and a phenyl group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
生化分析
Biochemical Properties
It is known that pyridinium salts, which include 3-Methyl-5-phenylpyridine, are common structures in many natural products and bioactive pharmaceuticals .
Cellular Effects
Related compounds such as 1-methyl-4-phenylpyridinium (MPP+) have been shown to selectively destroy catecholaminergic neurons, which has been used to model Parkinson’s disease .
Molecular Mechanism
Related compounds such as 1-methyl-4-phenylpyridinium (MPP+) have been shown to selectively destroy catecholaminergic neurons, which has been used to model Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-5-phenylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in dry ether.
Step 2: Addition of phenylmagnesium bromide to 3-methylpyridine, followed by refluxing the mixture to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-methylpyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
化学反应分析
Types of Reactions: 3-Methyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
科学研究应用
3-Methyl-5-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-5-phenylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
相似化合物的比较
3-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylpyridine: Lacks the methyl group, which affects its steric and electronic properties.
3-Phenylpyridine: Has the phenyl group at the third position, leading to different substitution patterns and reactivity.
Uniqueness: 3-Methyl-5-phenylpyridine is unique due to the presence of both a methyl and a phenyl group on the pyridine ring, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-acetoxyamino-3-methyl-5-phenylpyridine interact with DNA, and what are the implications of this interaction?
A1: 2-Acetoxyamino-3-methyl-5-phenylpyridine is proposed as the ultimate carcinogenic form of AMPP. Research using the 32P-postlabelling technique demonstrated that this compound forms significantly more adducts with DNA compared to its precursor, 2-hydroxyamino-3-methyl-5-phenylpyridine. [] This higher adduct formation suggests a more potent interaction with DNA, which is a crucial step in the carcinogenic process. [] The ability to obtain this reactive compound in crystalline form provides a valuable tool for further investigating the mechanisms of DNA damage caused by aromatic amine carcinogens. []
Q2: What is the significance of sulfation in the metabolism of AMPP and its related compounds?
A2: Research indicates that sulfation plays a crucial role in the metabolic activation of certain aromatic amines. Studies comparing liver cytosols from different rat groups revealed that the sulfation activity towards various hydroxamic acids, including N-hydroxy-2-acetylamino-3-methyl-5-phenylpyridine (N-OH-2AAMPP), differed significantly. [] Notably, N-OH-2AAMPP was poorly sulfated by all cytosols tested. [] Interestingly, N-hydroxy-2-amino-3-methyl-5-phenylpyridine (N-OH-2AMPP), a related hydroxylamine, was conjugated, suggesting different enzymes might be responsible for the sulfation of hydroxylamines and hydroxamic acids. [] This difference in metabolic pathways could have implications for the carcinogenic potential of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


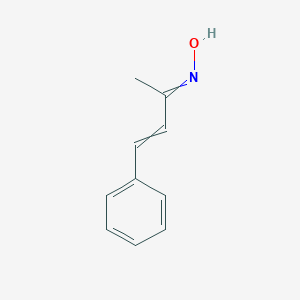

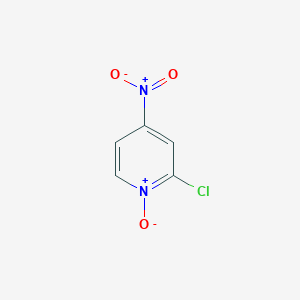
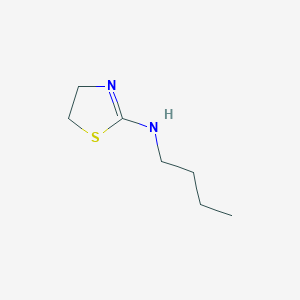
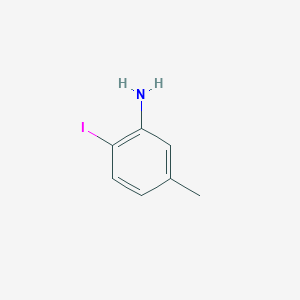
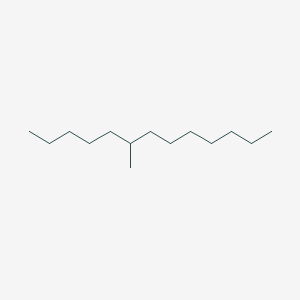
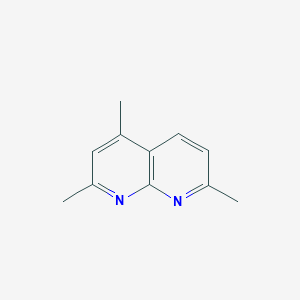
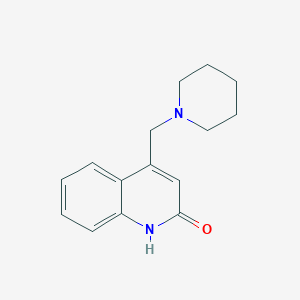
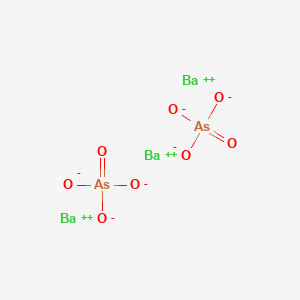
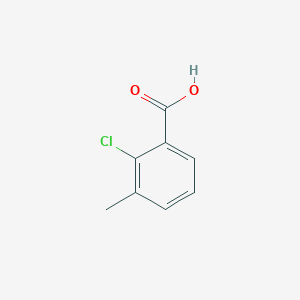
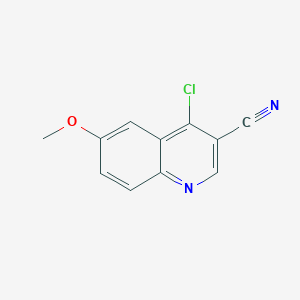
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)

